2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXMURWIWZTWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropylcarbonyl group attached to an amino-thiazole framework. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₈N₂O₃S
- Molecular Weight : 212.23 g/mol
- CAS Number : 941869-46-1
The biological activity of this compound primarily involves its interaction with various biological targets, including protein kinases and enzymes. Preliminary studies suggest that it may act as a kinase inhibitor, which is significant in cancer therapy.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 8.55 ± 0.35 |
| NCI-H460 | 14.31 ± 0.90 |
| MCF-7 | 7.01 ± 0.60 |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Kinase Inhibition
The compound has been evaluated for its kinase inhibition properties, particularly against cyclin-dependent kinases (CDKs). The results indicate that it exhibits selective inhibition towards CDK2 with an IC₅₀ value in the low micromolar range, suggesting its potential as a therapeutic agent in targeting cell cycle regulation .
Case Studies
- In Vitro Studies : A study conducted by Xia et al. assessed the cytotoxic effects of various thiazole derivatives, including this compound, on cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and PARP (Poly ADP-ribose polymerase), which are markers of apoptosis .
Safety and Toxicity
While initial studies highlight the promising biological activity of this compound, safety and toxicity assessments are critical for further development. Preliminary toxicity assessments have indicated a favorable safety profile; however, comprehensive toxicological studies are necessary to ascertain its suitability for clinical applications.
Scientific Research Applications
2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C8H8N2O3S . While specific applications of this compound are not detailed in the provided search results, the broader chemical context of thiazoles and related compounds suggests potential uses in pharmaceutical research and drug development .
Physico-chemical Properties
The available data on this compound indicates the following properties :
- Molecular Formula: C8H8N2O3S
- Molar Mass: 212.23 g/mol
- Density: 1.670±0.06 g/cm3 (Predicted)
- pKa: 8.86±0.70 (Predicted)
Potential Applications
Due to the limited information, direct applications of this compound are not available in the search results. However, the search results suggest potential applications based on related compounds:
- Xanthine Oxidase Inhibitors: Derivatives of thiazole-5-carboxylic acid have been investigated as xanthine oxidase inhibitors . Xanthine oxidase inhibitors are used to manage hyperuricemia and gout .
- Drug Discovery: Thiazoles, in general, are important scaffolds in heterocyclic chemistry and drug design and discovery . They are found in pharmacologically active substances and naturally occurring compounds and serve as versatile building blocks for lead generation and optimization .
- Synthesis of L-cysteine: 2-Aminothiazoline-4-carboxylic acid, a related thiazoline derivative, is an intermediate in the industrial synthesis of L-cysteine, an amino acid .
Related Compounds
Other related compounds and their potential applications include:
- 2-(Substituted Benzylamino)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivatives: These compounds have shown potential as xanthine oxidase inhibitors and free radical scavengers .
- 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid : It is listed as a chemical intermediate with potential applications in various synthesis processes .
- 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid : This compound is listed as a building block in chemical synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid with analogous compounds:
Key Observations :
- Substituent Effects: The cyclopropylcarbonylamino group in the target compound confers steric and electronic differences compared to aromatic substituents (e.g., 3-chlorophenyl or phenoxymethyl). This may influence solubility, bioavailability, and binding interactions in biological systems.
- Molecular Weight : The target compound has a moderate molecular weight (212.23 g/mol) compared to analogs like the 4-chlorophenyl derivative (327.77 g/mol), which may affect pharmacokinetic properties .
- Structural Isomerism: The positional isomer 4-cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS: 1083274-67-2) highlights how ring substitution patterns alter physicochemical profiles. This isomer lacks the cyclopropylcarbonylamino group, resulting in a simpler structure and lower molecular weight (169.20 g/mol) .
Q & A
Q. What formulation strategies improve solubility for in vivo applications?
- Methodological Answer : Use co-solvents (PEG-400) or nanoemulsions to enhance aqueous solubility. Salt formation (e.g., sodium or hydrochloride salts) increases dissolution rates, as seen with related carboxylic acid derivatives . Preclinical testing in rodent models evaluates tolerability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
